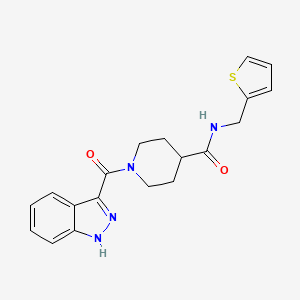

1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c24-18(20-12-14-4-3-11-26-14)13-7-9-23(10-8-13)19(25)17-15-5-1-2-6-16(15)21-22-17/h1-6,11,13H,7-10,12H2,(H,20,24)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZBDOPFVWNRTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CS2)C(=O)C3=NNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of o-nitrophenylhydrazine with a suitable aldehyde or ketone under acidic conditions.

Attachment of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

Incorporation of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indazole, thiophene, or piperidine rings, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides, acyl chlorides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Pharmacology: Studies focus on its interaction with biological targets, including enzymes, receptors, and ion channels, to understand its pharmacokinetics and pharmacodynamics.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Biological Research: It is used as a tool compound to study various biological processes and pathways, providing insights into cellular mechanisms and disease pathology.

Mechanism of Action

The mechanism of action of 1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound may inhibit or activate enzymes involved in critical biochemical pathways.

Receptors: It can bind to receptors on the cell surface or within cells, modulating signal transduction pathways.

Ion Channels: The compound may affect ion channel function, altering cellular excitability and signaling.

The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogs from diverse research contexts:

Notes:

- Synthetic Efficiency : The target compound’s thiophene substituent may offer synthetic advantages over pyridine or pyrazole derivatives (e.g., 27e , 27g ), which show variable yields (10–80%) due to steric or electronic challenges in amide coupling .

- Biological Specificity: Unlike AMB-FUBINACA, a potent CB1 agonist with a fluorobenzyl group, the thiophene moiety in the target compound likely reduces cannabinoid receptor affinity but may enhance selectivity for non-CNS targets, such as viral proteases .

- Physicochemical Properties: The thiophene group balances lipophilicity (estimated LogP ~3.2) between the polar pyridine derivatives (27g, LogP 3.8) and the highly lipophilic fluorobenzyl cannabinoids (AMB-FUBINACA, LogP 4.5). This intermediate lipophilicity could improve bioavailability compared to more polar analogs like the methoxyphenethyl derivative (LogP 2.9) .

Pharmacological and Mechanistic Insights

- Antiviral Potential: Indole/indazole-carboxamide derivatives (e.g., 27e, 27g) inhibit neurotropic alphaviruses by targeting viral replication machinery. The target compound’s thiophene group may enhance π-π stacking interactions with viral enzymes compared to pyridine or pyrazole substituents .

- However, this may reduce toxicity risks associated with persistent cannabinoid receptor activation .

Biological Activity

The compound 1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties and antimicrobial effects. The synthesis, structure-activity relationships (SAR), and relevant case studies are discussed to provide a comprehensive understanding of this compound's biological significance.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the coupling of 1H-indazole-3-carboxylic acid derivatives with piperidine and thiophene moieties. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives, including our compound, as inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression. The following key findings were reported:

- Inhibition of PAK1 : The compound exhibited a potent inhibitory effect on PAK1 with an IC50 value of 9.8 nM , demonstrating high selectivity against a panel of 29 kinases .

- Impact on Cell Migration and Invasion : In vitro assays showed that the compound significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells by downregulating Snail expression, a key regulator of epithelial-mesenchymal transition (EMT) without affecting tumor growth directly .

Antimicrobial Activity

The antimicrobial efficacy of similar indazole derivatives has been evaluated against various pathogenic bacteria. A related study reported:

- Minimum Inhibition Concentration (MIC) values for several derivatives were determined against human pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Compounds derived from the indazole scaffold demonstrated moderate antibacterial activity, with some exhibiting significant inhibition against Staphylococcus aureus and Streptococcus pyogene .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Indazole ring | Essential for interaction with PAK1 |

| Piperidine moiety | Enhances binding affinity |

| Thiophene substituent | Contributes to hydrophobic interactions |

| Carbonyl group | Critical for biological activity |

Case Study 1: PAK1 Inhibition

In a fragment-based screening approach, the compound was identified as a promising PAK1 inhibitor. It demonstrated not only potent enzyme inhibition but also favorable physicochemical properties that support further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

A series of indazole derivatives were tested for their antimicrobial properties. Among these, compounds similar to our target exhibited varying degrees of effectiveness against common pathogens, suggesting that modifications to the indazole framework can enhance antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.